Hexahydropyridazine-3-carboxylic acid dihydrochloride
Description
Properties
IUPAC Name |
diazinane-3-carboxylic acid;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O2.2ClH/c8-5(9)4-2-1-3-6-7-4;;/h4,6-7H,1-3H2,(H,8,9);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZMNUIUXLIBGKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NNC1)C(=O)O.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
First Stage: Formation of Tetrahydro-1,2,3-Pyridazine Tricarboxylate
Reactants :
-
Compound II : Methyl 2,5-dihalogenovalerate (e.g., methyl 2,5-dibromovalerate)
-
Compound III : 1,2-Di(arylmethyloxycarbonyl)hydrazine (e.g., 1,2-dibenzyloxycarbonylhydrazine)
Conditions :
Mechanism :
The reaction proceeds via nucleophilic substitution, where the hydrazine derivative attacks the dihalogenated ester. The ketone solvent enhances reaction kinetics by stabilizing intermediates.
Second Stage: Hydrolysis and Salt Formation
Hydrolysis :
Acidification :
Outcome :
Conversion to Dihydrochloride :
To obtain the dihydrochloride salt, the monohydrochloride is dissolved in aqueous HCl (excess) and recrystallized. This step ensures protonation of both nitrogen atoms in the diazinane ring.
Alternative Synthetic Routes
Hetero-Diels-Alder Approach
A one-pot method employs a hetero-Diels-Alder reaction between dienes and phosphorylated hydrazines, followed by phosphonylation. While less common, this route avoids halogenated reagents but requires Lewis acid catalysts (e.g., BF₃·Et₂O).
Limitations :
Enantioselective Synthesis
Chiral resolution techniques are used to produce (S)- or (R)-enantiomers:
-
Starting Material : Racemic hexahydropyridazine-3-carboxylic acid.
-
Salt Formation : Treatment with HCl yields enantiopure dihydrochloride.
Yield : 60–70% (enantiomeric excess >98%).
Optimization Strategies
Solvent Selection
Base and Catalyst Screening
Challenges in Large-Scale Production
Byproduct Formation
-
Undesired Isomers : Improper temperature control leads to cis/trans isomerization.
-
Residual Halogens : Incomplete substitution in Stage 1 reduces purity.
Comparative Analysis of Methods
| Method | Yield | Purity | Scalability | Environmental Impact |
|---|---|---|---|---|
| Two-Step Ketone Route | 70–85% | >97% | High | Moderate (ketones) |
| Hetero-Diels-Alder | 50–60% | 90–95% | Low | Low |
| Enantioselective | 60–70% | >98% | Moderate | High (resolution agents) |
Chemical Reactions Analysis
Types of Reactions: Hexahydropyridazine-3-carboxylic acid dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: It can be reduced to yield hexahydropyridazine derivatives with different functional groups.
Substitution: The carboxylic acid group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like thionyl chloride and phosphorus pentachloride are employed for substitution reactions.
Major Products: The major products formed from these reactions include various substituted hexahydropyridazine derivatives, which can be further utilized in different applications .
Scientific Research Applications
Pharmaceutical Applications
Hexahydropyridazine-3-carboxylic acid dihydrochloride serves as an important intermediate in the synthesis of various pharmaceuticals. Its unique structural properties allow it to be utilized in the development of:
- Antibiotics : The compound can be modified to produce antibiotics that target bacterial infections.
- Anti-inflammatory Drugs : It plays a role in synthesizing compounds that reduce inflammation.
- Antiepileptics : The compound is involved in the creation of drugs aimed at controlling seizures.
Case Study : A notable example includes its use in the synthesis of cilazapril, an antihypertensive medication. Researchers have developed scalable processes for creating hexahydropyridazine derivatives that serve as key intermediates in the production of cilazapril .
Dye Synthesis
This compound is widely used in the dye industry, particularly in the synthesis of azo dyes. These dyes are essential for textile, paper, and leather production due to their vibrant colors and stability.
- Mechanism : The aromaticity of hexahydropyridazine allows it to form stable complexes with nitrogen-based ligands, which are crucial for azo dye formation .
Materials Science
In materials science, this compound is employed in the development of advanced materials such as:
- Conducting Polymers : Its ability to be functionalized makes it suitable for creating polymers with electrical conductivity.
- Metal-Organic Frameworks : The compound can act as a ligand in metal-organic frameworks, which have applications in gas storage and separation technologies.
- Porous Materials : Its structural features facilitate the creation of materials with specific porosity for various applications .
Agrochemicals
The compound is also valuable in the agrochemical sector, where it is used to synthesize:
- Herbicides : It serves as a building block for herbicides that control unwanted vegetation.
- Insecticides : Hexahydropyridazine derivatives can be designed to target specific pests while minimizing environmental impact.
The basicity and polarity of hexahydropyridazine make it an effective reactant for forming functional groups essential for these agrochemicals .
Chemical Reagents and Catalysts
In organic chemistry, this compound functions as a chemical reagent and catalyst in various reactions:
- Substitution Reactions : It participates in nucleophilic substitution reactions, allowing for the introduction of different functional groups.
- Deprotection Reactions : The compound can undergo deprotection under acidic conditions to yield free amines, which are valuable in synthetic chemistry.
Industrial Applications
Beyond its chemical applications, this compound is utilized in:
- Industrial Coatings : Its properties contribute to the formulation of durable coatings.
- Surfactants : The compound can be modified to create surfactants used in cleaning products and personal care items.
Summary Table of Applications
| Application Area | Specific Uses |
|---|---|
| Pharmaceuticals | Antibiotics, anti-inflammatory drugs, antiepileptics |
| Dye Synthesis | Azo dyes for textiles and leather |
| Materials Science | Conducting polymers, metal-organic frameworks |
| Agrochemicals | Herbicides, insecticides |
| Chemical Reagents | Substitution and deprotection reactions |
| Industrial Applications | Coatings, surfactants |
Mechanism of Action
The mechanism of action of hexahydropyridazine-3-carboxylic acid dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain proteases and kinases, thereby modulating various biochemical pathways. This inhibition can lead to therapeutic effects, such as anti-inflammatory and anticancer activities .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural Analogs in Pharmaceutical Chemistry
(a) Piperazic Acid (L-Hexahydropyridazine-3-carboxylic Acid)
- Structure : The L-enantiomer of hexahydropyridazine-3-carboxylic acid, lacking the dihydrochloride salt.
- Application : Integrated into the bicyclic core of cilazapril, an angiotensin-converting enzyme (ACE) inhibitor used for hypertension. Unlike the dihydrochloride form, piperazic acid is often used as a free base in drug synthesis .
- Key Difference : The dihydrochloride form enhances solubility and stability in aqueous formulations compared to the free base .
(b) Ofloxacin N-Oxide Hydrochloride
- Structure : Contains a piperazine moiety modified with a benzoxazine-carboxylic acid group (CAS: n/a).
- Application: A metabolite of ofloxacin, a fluoroquinolone antibiotic. The hydrochloride salt improves bioavailability.
- Comparison: Unlike hexahydropyridazine-3-carboxylic acid dihydrochloride, this compound is a monohydrochloride and includes a fluorinated aromatic system, broadening its antimicrobial activity .
Dihydrochloride Salts in Drug Development
(a) Levocetirizine Dihydrochloride
- Structure : C₂₁H₂₅ClN₂O₃·2HCl (MW: 461.81), a second-generation antihistamine.
- Application : Used for allergic rhinitis and chronic urticaria. The dihydrochloride salt enhances water solubility, enabling oral tablet formulations.
- Comparison : Both compounds utilize dihydrochloride salts for solubility, but levocetirizine’s larger aromatic structure confers receptor-specific binding absent in the smaller pyridazine derivative .
(b) Pyridoxal Hydrochloride
- Structure : 3-Hydroxy-5-(hydroxymethyl)-2-methyl-4-pyridinecarboxaldehyde hydrochloride (CAS: 65-22-5).
- Application : A vitamin B₆ analog used in metabolic disorders.
- Key Difference: As a monohydrochloride, it has lower aqueous solubility (1.1 g/100 mL at 25°C) compared to this compound, which benefits from two HCl molecules for enhanced dissolution .
Comparative Data Table
| Compound | CAS Number | Molecular Formula | Molecular Weight | Key Applications | Solubility (Water) | Salt Type |
|---|---|---|---|---|---|---|
| This compound | 2738899-29-9 | C₅H₁₀N₂O₂·2HCl | ~239.5* | Peptidomimetics, protease inhibitors | High | Dihydrochloride |
| (3R)-3-Pyridazinecarboxylic acid hexahydro-, hydrochloride (1:2) | 2718120-80-8 | C₅H₁₁ClN₂O₂ | 166.61 | Research intermediate | Moderate | Dihydrochloride |
| Piperazic Acid (Free Base) | [Not provided] | C₅H₁₀N₂O₂ | 130.15 | ACE inhibitors (e.g., cilazapril) | Low | Free base |
| Levocetirizine Dihydrochloride | 130018-87-0 | C₂₁H₂₅ClN₂O₃·2HCl | 461.81 | Antihistamine | High | Dihydrochloride |
| Pyridoxal Hydrochloride | 65-22-5 | C₈H₁₀NO₃·HCl | 203.63 | Vitamin B₆ supplementation | Moderate | Hydrochloride |
*Calculated based on theoretical formula; reported data in conflicts with dihydrochloride stoichiometry.
Research Findings and Industrial Relevance
- Solubility Advantage: Dihydrochloride salts (e.g., this compound) exhibit superior aqueous solubility compared to monohydrochlorides or free bases, critical for intravenous formulations .
- Stability : The dihydrochloride form of hexahydropyridazine-3-carboxylic acid shows improved stability under acidic conditions, making it suitable for long-term storage in pharmaceutical preparations .
- Pharmacological Niche : Unlike levocetirizine or ofloxacin derivatives, this compound is primarily a building block for peptidomimetics, reflecting its role in targeting protease enzymes rather than receptors .
Discrepancies and Limitations in Available Data
- Stereochemical Specificity : and highlight the importance of stereochemistry in biological activity, but data on enantiomeric purity of the dihydrochloride salt remain sparse.
Biological Activity
Hexahydropyridazine-3-carboxylic acid dihydrochloride is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and applications in scientific research.
- Molecular Formula: CHNO
- Molecular Weight: 130.145 g/mol
- CAS Number: 32750-52-0
- Density: 1.2 ± 0.1 g/cm³
- Boiling Point: 313.6 ± 37.0 °C at 760 mmHg
These properties indicate that this compound is a stable compound with a moderate boiling point, making it suitable for various chemical reactions and biological studies.
Synthesis Methods
The synthesis of this compound typically involves several key steps:
- Formation of the Hexahydropyridazine Ring: This can be achieved through hydrogenation of pyridazine derivatives under controlled conditions.
- Carboxylation: The introduction of the carboxylic acid group is often performed using carbon dioxide in the presence of a base.
- Dihydrochloride Salt Formation: The final step involves reacting the free acid with hydrochloric acid to form the dihydrochloride salt, enhancing solubility and stability.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Enzyme Interaction: The compound has shown potential to interact with various enzymes, modulating their activity, which is crucial for metabolic pathways.
- Antimicrobial Properties: Studies suggest that it may possess antimicrobial activity, making it a candidate for further exploration in infectious disease treatment.
- Anticancer Potential: Preliminary research indicates that it may have anticancer properties, particularly through its interaction with cellular pathways associated with tumor growth .
The mechanism by which this compound exerts its biological effects primarily involves binding to specific molecular targets such as enzymes and receptors. This interaction can lead to:
- Modulation of enzyme activity, affecting metabolic processes.
- Induction of apoptosis in cancer cells through signaling pathway interference.
Case Studies and Research Findings
Several studies have investigated the biological activity of hexahydropyridazine derivatives:
-
Antimicrobial Activity Study:
- A study demonstrated that hexahydropyridazine derivatives showed significant inhibition against various bacterial strains, suggesting potential as an antimicrobial agent.
-
Cancer Research:
- In vitro studies indicated that certain derivatives could inhibit cell proliferation in cancer cell lines, prompting further investigation into their mechanism of action and therapeutic potential.
- Enzyme Interaction Analysis:
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with related compounds:
| Compound Name | CAS Number | Unique Features |
|---|---|---|
| Methyl (R)-hexahydropyridazine-3-carboxylate hydrochloride | 2509056-96-4 | Enantiomeric variant with different biological activities |
| Methyl (S)-hexahydropyridazine-3-carboxylate hydrochloride | 380223-17-6 | Similar structure but distinct stereochemistry affecting reactivity |
| Pyrrolidine derivatives | Varies | Different ring size but shares some reactivity patterns |
This table highlights how structural differences can lead to variations in biological activity among similar compounds.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing hexahydropyridazine-3-carboxylic acid dihydrochloride, and what critical parameters influence reaction yield?
- Methodological Answer : The compound can be synthesized via asymmetric organocatalytic Strecker-type reactions, leveraging chiral catalysts to control enantiomeric purity. Key parameters include reaction temperature (optimized between 0–25°C), pH control (maintained at 6–8 using buffered solutions), and stoichiometric ratios of hydrazine derivatives to carbonyl precursors. Post-synthesis, dihydrochloride salt formation is achieved by treating the free base with hydrochloric acid under controlled conditions to avoid over-acidification .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Utilize a combination of:
- NMR spectroscopy (¹H/¹³C) to confirm proton environments and carbon frameworks.
- HPLC with UV detection (e.g., C18 column, 0.1% TFA in mobile phase) to assess purity (>98% by area normalization).
- Mass spectrometry (ESI-MS) for molecular ion confirmation ([M+H]+ expected at m/z 166.61) .
Q. What storage conditions are optimal for maintaining the stability of this compound in laboratory settings?
- Methodological Answer : Store lyophilized powder at 2–8°C in airtight, light-resistant containers under inert gas (argon/nitrogen). For solutions, prepare fresh in deionized water (pH 4–5 adjusted with dilute HCl) and avoid repeated freeze-thaw cycles to prevent hydrolysis or salt dissociation .
Advanced Research Questions
Q. How can researchers resolve enantiomeric impurities in this compound, and what analytical techniques are most effective?
- Methodological Answer : Enantiomeric resolution requires chiral stationary phase HPLC (e.g., Chiralpak AD-H column with hexane:isopropanol:trifluoroacetic acid mobile phase). Validate resolution using circular dichroism (CD) spectroscopy to correlate elution order with optical activity. For preparative-scale separation, consider enzymatic resolution using lipases or esterases selective for the undesired enantiomer .
Q. What strategies are recommended for addressing contradictions in stability data for this compound under varying experimental conditions?
- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months) alongside real-time monitoring. Use HPLC-UV/MS to track degradation products (e.g., free carboxylic acid or hydrazine byproducts). Cross-reference with thermogravimetric analysis (TGA) to identify temperature-sensitive decomposition thresholds. Discrepancies in literature data often arise from differences in excipient interactions or residual solvent content; replicate studies under standardized conditions are critical .
Q. How should researchers validate analytical methods for quantifying this compound in complex matrices?
- Methodological Answer : Follow ICH Q2(R1) guidelines for validation:
- Linearity : Test over 50–150% of the target concentration (R² ≥ 0.995).
- Precision : ≤2% RSD for intra-day/inter-day replicates.
- Accuracy : Spike-and-recovery experiments in biological matrices (e.g., plasma) with ≥95% recovery.
- Specificity : Demonstrate no interference from structurally related impurities (e.g., piperazic acid derivatives) .
Q. What role does the dihydrochloride salt form play in enhancing the compound's applicability in peptidomimetic drug design?
- Methodological Answer : The dihydrochloride salt improves aqueous solubility (critical for in vitro assays) and protease resistance by stabilizing the hydrazine backbone. Comparative studies with hydrochloride salts show dihydrochloride forms exhibit higher bioavailability in rodent models due to enhanced intestinal permeability. Use molecular dynamics simulations to predict salt-form interactions with target enzymes (e.g., ACE inhibitors like cilazapril analogs) .
Q. What approaches are used to identify and quantify process-related impurities in this compound batches?
- Methodological Answer : Employ LC-MS/MS with a zwitterionic HILIC column to separate polar impurities (e.g., unreacted hydrazines or over-alkylated derivatives). Quantify using impurity-specific reference standards (e.g., USP-grade impurities). For non-chromophoric impurities, derivatize with dansyl chloride or FMOC-Cl to enhance UV/fluorescence detection .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
